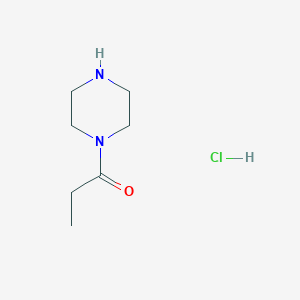

1-(Piperazin-1-yl)propan-1-one hydrochloride

Overview

Description

1-(Piperazin-1-yl)propan-1-one is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . Its molecular formula is C7H14N2O .

Synthesis Analysis

While specific synthesis methods for 1-(Piperazin-1-yl)propan-1-one hydrochloride were not found, related compounds have been synthesized through multi-step procedures . For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis

The InChI code for 1-(Piperazin-1-yl)propan-1-one hydrochloride is 1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1-(Piperazin-1-yl)propan-1-one hydrochloride has a molecular weight of 194.66 . It is an oil at room temperature .Scientific Research Applications

Serotonin Receptor Studies

1-(Piperazin-1-yl)propan-1-one hydrochloride has been utilized in the study of serotoninergic receptors, particularly the 5-HT 1A receptor . This application is crucial in understanding the binding affinity and functional selectivity of compounds that can modulate this receptor, which is implicated in various neurological disorders.

Synthesis of Urapidil

This compound serves as an intermediate in the synthesis of urapidil , a medication used to treat high blood pressure. The process involves the use of 1-(Piperazin-1-yl)propan-1-one hydrochloride in a reaction sequence that leads to the formation of urapidil, showcasing its importance in pharmaceutical synthesis.

Antimicrobial Activity

Research has shown that derivatives of 1-(Piperazin-1-yl)propan-1-one exhibit antibacterial activity . This application is significant for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Biological Activity of Carbazole Derivatives

The compound has been used to create novel carbazole derivatives with potential antimicrobial properties . These studies are part of ongoing efforts to discover new biologically active molecules that can serve as effective antimicrobial agents.

Chemical Safety and Handling

1-(Piperazin-1-yl)propan-1-one hydrochloride is also studied for its safety profile, including its flash point and hazard statements, which are essential for safe laboratory practices . Understanding these properties ensures that researchers handle the compound appropriately to prevent accidents.

Safety and Hazards

1-(Piperazin-1-yl)propan-1-one is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name |

1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUHSYFMUXFAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-1-yl)propan-1-one hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)

![N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776446.png)

![2,2-dimethyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2776447.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)